ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C16H15N3O3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 2-[(2-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H15N3O3S/c1-2-22-15(21)12-10-23-16(17-12)18-14(20)9-19-8-7-11-5-3-4-6-13(11)19/h3-8,10H,2,9H2,1H3,(H,17,18,20) |
InChI Key |
RCODNYLBHXXRAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Acylation: The indole derivative is then acylated with an appropriate acyl chloride to introduce the acetyl group.
Thiazole Ring Formation: The thiazole ring is formed by reacting a thioamide with a haloketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger batch reactors.
Chemical Reactions Analysis
Types of Reactions
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
The compound is being investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The thiazole ring can enhance the binding affinity and specificity of the compound to its targets. These interactions can lead to the inhibition of key biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Analogues of Thiazole-4-Carboxylates
The following table compares key structural and physicochemical properties of ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate with its analogs:
Key Observations
Substituent Diversity: The indole-acetamide group in the target compound distinguishes it from simpler analogs (e.g., acetyl or methyl substituents). Indole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets, such as enzymes or receptors . Ethyl 2-amino-1,3-thiazole-4-carboxylate (CAS 5398-36-7) serves as a versatile intermediate for further functionalization, enabling the synthesis of derivatives with varied biological activities .
Synthetic Routes: The target compound likely requires amide coupling between ethyl 2-amino-thiazole-4-carboxylate and indol-1-ylacetyl chloride, similar to methods used for bacillamide A analogs . In contrast, sulfonamide derivatives (e.g., ) utilize sulfonyl chlorides for substituent introduction, highlighting divergent synthetic strategies .
Physicochemical Properties: Melting Points: Analogs with smaller substituents (e.g., methyl or acetyl groups) exhibit higher crystallinity (e.g., 47–48°C for ethyl 2-methyl-thiazole-4-carboxylate) compared to bulkier indole derivatives . Solubility: Indole-containing compounds may display reduced aqueous solubility due to hydrophobicity, whereas amino or nitro-substituted analogs could exhibit improved solubility in polar solvents .
Biological Relevance :
- Indole-thiazole hybrids are explored for anticancer and antimicrobial applications. For example, bacillamide A (derived from ethyl 2-acetyl-thiazole-4-carboxylate) exhibits algicidal activity .
- The 1-methylindol-3-yl variant (CAS 1219577-34-0) could target specific protein pockets due to steric and electronic effects of the methyl group .
Biological Activity
Ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : The initial step often includes the reaction of thioamide derivatives with appropriate acylating agents to form thiazole derivatives.
- Indole Attachment : The indole moiety is introduced via acylation reactions, where the acetyl group is linked to the nitrogen of the thiazole.
- Esterification : Finally, the carboxylic acid group is esterified with ethanol to yield the final compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Recent studies indicate that compounds with thiazole and indole moieties exhibit significant cytotoxicity against various cancer cell lines:
- Cytotoxicity Assays : The compound has shown IC50 values in the low micromolar range against human glioblastoma (U251) and melanoma (WM793) cell lines. For instance, a related thiazole derivative demonstrated an IC50 of approximately 10–30 µM against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | U251 | <30 |
| Related Thiazole Derivative | WM793 | <30 |
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of Bcl-2 : Some derivatives have been shown to interact with Bcl-2 protein, promoting apoptosis in cancer cells .
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest at the G2/M phase.
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits notable antimicrobial effects:
- Bacterial Inhibition : Preliminary data indicate effectiveness against Gram-positive bacteria, with mechanisms likely involving disruption of bacterial cell membranes and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of thiazole-based compounds is often influenced by their structural features:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
- Indole Moiety : Contributes to the overall efficacy by stabilizing interactions with biological targets.
- Substituents : Electron-donating groups on phenolic rings have been correlated with increased activity.
Case Studies
Several case studies have illustrated the efficacy of thiazole derivatives:
- Study on Indole-Thiazoles : A series of indole-linked thiazoles were synthesized and tested for their anticancer potential. The results indicated that specific substitutions led to enhanced selectivity against cancerous cells compared to normal cells .
- Antimicrobial Testing : A study evaluated the antimicrobial properties of various thiazoles against common pathogens. The results showed significant inhibition zones for compounds similar to this compound, suggesting promising applications in treating bacterial infections .
Q & A
Q. What are the optimal synthetic routes for ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with the condensation of indole-derived acyl chlorides with thiazole precursors. Key steps include:
- Acylation : Reacting 1H-indole-1-acetic acid with a coupling agent (e.g., EDCI/HOBt) to form the activated intermediate.
- Thiazole Formation : Introducing the thiazole moiety via Hantzsch thiazole synthesis, using ethyl α-bromoacetate and thiourea derivatives. Optimization focuses on solvent polarity (e.g., DMF for high reactivity), temperature (reflux for 6–8 hours), and catalyst choice (e.g., pyridine for acid scavenging). Yields are monitored via TLC and HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : 1H and 13C NMR confirm the indole-thiazole linkage and ester group integrity. Key signals include δ 7.2–7.8 ppm (indole aromatic protons) and δ 4.3 ppm (ester –CH2–).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 357.08).
- X-ray Crystallography : Resolves steric effects at the thiazole-indole junction, critical for understanding conformational stability .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should include:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or cyclooxygenase isoforms using fluorogenic substrates.
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Receptor Binding Studies : Radioligand displacement assays for serotonin or dopamine receptors, given the indole moiety’s neuroactivity .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved?
Discrepancies often arise from solubility variations (DMSO vs. aqueous buffers) or metabolic instability . Strategies include:
- Metabolite Identification : Use LC-MS/MS to track degradation products (e.g., ester hydrolysis to carboxylic acid).
- Proteomic Profiling : SILAC-based assays to identify off-target interactions that may explain divergent results in kinase screens .
Q. What computational methods are suitable for predicting its mechanism of action?
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic regions (e.g., thiazole C5 as a reactive site).
- Molecular Dynamics (MD) Simulations : Model binding to ATP-binding pockets (e.g., in Aurora kinases) using Amber or GROMACS.
- QSAR Modeling : Correlate substituent effects (e.g., indole N-alkylation) with IC50 values to guide structural optimization .
Q. How can regioselectivity challenges during synthetic modifications be addressed?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the indole nitrogen) to steer electrophilic substitution to the thiazole ring.
- Microwave-Assisted Synthesis : Enhance selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura at C4 of thiazole) by reducing side-product formation .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or THF | Polar aprotic solvents enhance acylation |
| Temperature | 80–100°C (reflux) | Higher temps reduce reaction time by 30% |
| Catalyst | Pyridine/DMAP | Reduces ester hydrolysis byproduct |
Q. Table 2. Comparative Biological Activity of Structural Analogues
| Compound Modification | IC50 (EGFR Inhibition) | Solubility (µg/mL) |
|---|---|---|
| Ethyl ester (parent compound) | 0.45 µM | 12.8 (PBS) |
| Carboxylic acid derivative | 1.2 µM | 98.5 (PBS) |
| N-Methyl indole variant | 0.38 µM | 8.2 (DMSO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
